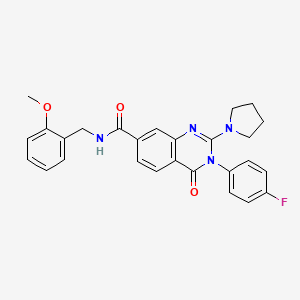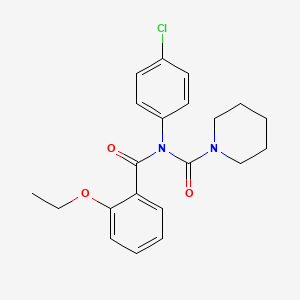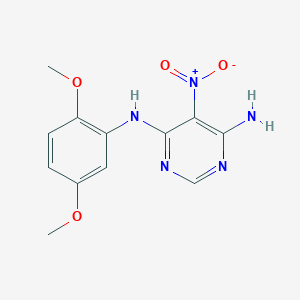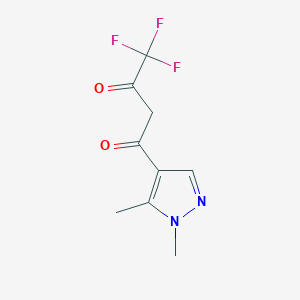
6-Methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride” is a chemical compound. It is part of the benzimidazoles class of organic heterocyclic compounds, which contain a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular formula of this compound is C19H21ClN2, and it has a molecular weight of 312.83644 .科学的研究の応用
Antioxidant Properties and Radical Scavenging
Tetrahydro-beta-carboline alkaloids, including compounds similar to 6-Methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, are found naturally in fruits and fruit juices, such as tomatoes, bananas, and pineapples. These compounds have been shown to act as antioxidants and free radical scavengers, suggesting they might contribute to the antioxidant effect of fruit products containing these compounds. This activity is comparable to known antioxidants like ascorbic acid and Trolox, indicating potential health benefits when these compounds are absorbed and accumulated in the body (Herraiz & Galisteo, 2003).
Role in Foods and Potential Neuroactive Effects
Tetrahydro-beta-carbolines, also present in chocolate, cocoa, and chocolate-containing cereals, may play a role in the foods' biological implications due to their potential neuroactive alkaloid properties. These compounds, including variants like 6-Hydroxy-1-methyl-1,2, 3,4-tetrahydro-beta-carboline, have been quantified in various food products, suggesting a widespread dietary presence. Their possible biological and neuroactive implications in humans due to food consumption are a subject of interest (Herraiz, 2000).
Involvement in Neurotoxicity and Metabolism
Some studies have explored the neurotoxic potential and metabolic pathways of beta-carboline and tetrahydro-beta-carboline compounds. For instance, certain beta-carboline compounds, structurally similar to known neurotoxins, can undergo metabolic processes, leading to neurotoxic beta-carbolinium cations. This process involves heme peroxidases and suggests a possible link between the metabolism of these compounds and neurotoxicological effects. Such insights into the metabolic pathways and toxicology of these compounds can be crucial for understanding their overall impact on neurological health (Herraiz & Guillén, 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2.ClH/c1-12-7-8-17-16(11-12)15-9-10-20-18(19(15)21-17)14-6-4-3-5-13(14)2;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAJLYXVFBHGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797368.png)
![N-(furan-2-ylmethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2797370.png)
![2-[(2-Methoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B2797371.png)
![5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2797373.png)

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2797376.png)

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2797379.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2797381.png)

![3,5-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797387.png)

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797389.png)

